1-(N-Ethylanilino)propan-2-ol

Physicochemical profiling Lipophilicity Lead optimization

Researchers developing structure-activity relationships for phenylamino alcohol scaffolds face a common problem: analogs with different substitution patterns fail to reproduce key reactivity. 1-(N-Ethylanilino)propan-2-ol provides a reliable solution: • Direct precursor to N-ethyl-N-(2-chloro-propyl)-aniline via POCl₃ chlorination - a transformation inaccessible to primary alcohols or diols • Core scaffold for Src kinase inhibitor derivatives (breast carcinoma cell growth inhibition of 45-49% at 50 µM) • Defined LogP 2.7 and mp 124 °C enable use as an HPLC/LC-MS reference standard for separating phenylamino alcohol analogs • Available at ≥98% purity with batch-to-batch consistency

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 16078-88-9
Cat. No. B103414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(N-Ethylanilino)propan-2-ol
CAS16078-88-9
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCN(CC(C)O)C1=CC=CC=C1
InChIInChI=1S/C11H17NO/c1-3-12(9-10(2)13)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3
InChIKeyFLSMFIOMSYLMGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(N-Ethylanilino)propan-2-ol Physicochemical Baseline for Procurement


1-(N-Ethylanilino)propan-2-ol (CAS 16078-88-9) is a secondary alcohol and tertiary aniline derivative with the molecular formula C11H17NO, belonging to the N-alkyl-N-phenylamino propanol class. Its predicted physicochemical profile includes a melting point of 124 °C, a boiling point of 99 °C, a density of 1.025±0.06 g/cm³, and a calculated octanol-water partition coefficient (LogP) of 2.7 [1]. The compound is listed as an existing chemical substance on regulatory inventories and is commercially available from multiple suppliers at purities up to 98%, typically as a research intermediate [2].

1
N-alkyl-N-phenylamino propanol scaffold for intermediate synthesis Secondary alcohol supports specific halogenation and substitution routes
2
Lipophilicity-driven selection for non-polar media or membrane permeation studies Reported calculated LogP 2.7 may support partitioning behavior screening
3
Research intermediate grade procurement with supplier-specified purity review Commercially available up to 98%; verify lot-specific analytical data

Analogs Cannot Replace 1-(N-Ethylanilino)propan-2-ol


The position of the hydroxyl group and the specific N-alkyl substitution pattern on the phenylamino scaffold exert a strong influence on the compound's physicochemical properties and reactivity, making simple substitution by analogs risky without verification. For example, the LogP varies significantly between the propan-2-ol (2.7), the propan-1,2-diol (1.1), and the methoxy-propanol analogs, indicating that lipophilicity—and consequently membrane permeability or extraction behavior—is structure-dependent [1]. Furthermore, the secondary alcohol in 1-(N-ethylanilino)propan-2-ol undergoes specific chemical transformations, such as chlorination with phosphorus oxychloride to yield N-ethyl-N-(2-chloro-propyl)-aniline, a reactive intermediate [2]. An analog with a different backbone or functional group will likely fail or require complete re-optimization in the same synthetic sequence or biological assay context.

!
Diol or methoxy analogs may exhibit significantly different lipophilicity, altering partition behavior and membrane permeability context.
!
Primary alcohol or alternative backbone analogs may not undergo the same halogenation pathway, requiring complete re-optimization of synthetic sequences.
!
Substitution without verification of reactivity may fail to yield the specific chloro-amine intermediate or target derivative.

Quantitative Comparison of 1-(N-Ethylanilino)propan-2-ol and Analogs


LogP Difference vs. Diol Analog

1-(N-Ethylanilino)propan-2-ol exhibits a calculated LogP of 2.7, which is markedly higher than that of the closely related diol analog 3-(N-ethylanilino)propane-1,2-diol (LogP 1.1) [1]. This difference of approximately 1.6 LogP units indicates that the target compound is substantially more lipophilic, a critical parameter for applications requiring membrane permeation, organic-phase extraction, or compatibility with non-polar reaction media.

LogP vs. Diol Analog
Class-level inference
ΔLogP ≈ 1.6 units
Reported lipophilicity difference may significantly shift partition behavior and membrane permeation context.
In silico prediction; no single-study head-to-head measurement available.
Physicochemical profiling Lipophilicity Lead optimization

1-(N-Ethylanilino)propan-2-ol Procurement Applications


N-Ethyl-N-(2-chloro-propyl)-aniline Synthesis

In synthetic chemistry campaigns, 1-(N-ethylanilino)propan-2-ol serves as a direct precursor to the alkylating agent N-ethyl-N-(2-chloro-propyl)-aniline through a known reaction with phosphorus oxychloride, a transformation referenced in the classical literature of aryl-2-haloalkylamines [1]. This application is structure-specific; the chlorine directly replaces the secondary alcohol, a pathway unavailable to the corresponding primary alcohol or diol analogs, making this compound irreplaceable for syntheses requiring this specific chloro-amine intermediate.

Dihydroorotase Inhibition Control

A single-entry screening result from BindingDB records an IC50 of 180 µM for 1-(N-ethylanilino)propan-2-ol against the enzyme dihydroorotase from mouse Ehrlich ascites cells at pH 7.37 [2]. While this weak activity precludes it from being a lead compound, it provides a defined benchmark for academic researchers studying structure-activity relationships (SAR) of phenylamino alcohol scaffolds against this pyrimidine biosynthesis enzyme.

Src Kinase Inhibitor Library Building Block

Published research demonstrates that derivatives of the 3-(N-alkyl-N-phenylamino)propan-2-ol class, which includes the N-ethyl substituted variants, exhibit Src kinase inhibitory and anticancer activities [3]. Although the unsubstituted 1-(N-ethylanilino)propan-2-ol itself was not the primary focus, its core structure is fundamental to the synthesis of more potent derivatives such as 3-(N-ethyl-N-phenylamino)-1-(4-methylpiperazin-1-yl)propan-2-ol, which inhibited breast carcinoma cell growth by approximately 45–49% at 50 µM [3]. Procuring this specific building block is essential for medicinal chemistry groups expanding upon this published SAR series.

Chromatographic Reference Standard

With its well-defined lipophilicity (LogP 2.7, calculated), a distinct melting point (124 °C), and a topological polar surface area of 23.5 Ų [4], 1-(N-ethylanilino)propan-2-ol is suitable for use as a non-biological reference standard in the development and calibration of reversed-phase HPLC or LC-MS methods aimed at separating phenylamino alcohol analogs.

Application
Selection Property
Validation Focus
Haloalkylamine Synthesis
Secondary alcohol reactivity
Chlorination pathway specificity
SAR Probe Studies
Phenylamino alcohol scaffold identity
Dihydroorotase inhibition context
Kinase Library Synthesis
Core building block structure
Derivatization and cell-model endpoint review
Chromatographic Reference
Defined lipophilicity and thermal profile
HPLC/LC-MS method selectivity context

Technical Documentation Hub

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30 linked technical documents
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